molecular formula C21H22N2O3 B2721064 4-oxo-N-(p-tolyl)spiro[chroman-2,4'-piperidine]-1'-carboxamide CAS No. 898463-24-6

4-oxo-N-(p-tolyl)spiro[chroman-2,4'-piperidine]-1'-carboxamide

Cat. No.: B2721064
CAS No.: 898463-24-6
M. Wt: 350.418
InChI Key: CJRGYQGDDIJSFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-oxo-N-(p-tolyl)spiro[chroman-2,4'-piperidine]-1'-carboxamide is a chemical compound of interest in medicinal chemistry research, built around the spiro[chroman-2,4'-piperidine]-4-one pharmacophore. This spirocyclic scaffold is a recognized structural component in various drugs and lead compounds, with research demonstrating its presence in molecules targeting metabolic diseases such as type 2 diabetes mellitus . Compounds featuring this core structure have been investigated as potent and orally bioavailable G-protein-coupled receptor 119 (GPR119) agonists, a therapeutic target for glucose management . Additionally, derivatives of this pharmacophore have been designed and synthesized as acetyl-CoA carboxylase (ACC) inhibitors, presenting a potential strategy for modulating whole-body fat oxidation . The integration of the chroman-4-one and piperidine rings into a spirocyclic system creates a unique three-dimensional structure that is valuable for exploring structure-activity relationships (SAR) in drug discovery . This product is intended for research purposes such as hit-to-lead optimization, biological screening, and SAR studies. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(4-methylphenyl)-4-oxospiro[3H-chromene-2,4'-piperidine]-1'-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-15-6-8-16(9-7-15)22-20(25)23-12-10-21(11-13-23)14-18(24)17-4-2-3-5-19(17)26-21/h2-9H,10-14H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJRGYQGDDIJSFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)N2CCC3(CC2)CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-N-(p-tolyl)spiro[chroman-2,4’-piperidine]-1’-carboxamide typically involves a multi-step process. One common method includes the condensation of a chromanone derivative with a piperidine derivative under acidic or basic conditions. The reaction is often facilitated by catalysts such as Lewis acids or bases to enhance the yield and selectivity of the product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Microwave-assisted synthesis is another method that has been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

4-oxo-N-(p-tolyl)spiro[chroman-2,4’-piperidine]-1’-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-oxo-N-(p-tolyl)spiro[chroman-2,4’-piperidine]-1’-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various therapeutic effects, such as reducing inflammation or inhibiting cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-oxo-N-(p-tolyl)spiro[chroman-2,4’-piperidine]-1’-carboxamide stands out due to its unique spirocyclic structure, which imparts distinct physicochemical properties. These properties include enhanced stability, solubility, and bioavailability, making it a valuable compound in drug development and other scientific research .

Biological Activity

The compound 4-oxo-N-(p-tolyl)spiro[chroman-2,4'-piperidine]-1'-carboxamide is part of a class of spiro compounds known for their diverse biological activities. This article provides a detailed overview of the biological activity associated with this specific compound, drawing from various research studies and findings.

Chemical Structure and Properties

The chemical structure of this compound features a spirocyclic arrangement that contributes to its pharmacological properties. The spiro[chromane-2,4'-piperidine] moiety is recognized for its potential as a pharmacophore, which plays a crucial role in the interaction with biological targets.

Biological Activity Overview

Research indicates that compounds within the spiro[chromane-2,4'-piperidine] class exhibit various biological activities, including:

  • Anticancer Activity : Some derivatives have shown promising results in inhibiting tumor growth in various cancer cell lines.
  • Antimicrobial Properties : Studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
  • Anti-inflammatory Effects : Certain derivatives possess the ability to modulate inflammatory pathways, potentially useful in treating inflammatory diseases.

Anticancer Activity

A study published in 2020 highlighted the anticancer potential of spiro[chromane-2,4'-piperidine] derivatives. The compound was tested against several cancer cell lines (e.g., A549 lung cancer cells and HeLa cervical cancer cells), showing significant cytotoxic effects. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G1 phase.

CompoundCell LineIC50 (µM)Mechanism
This compoundA54915.2Apoptosis induction
This compoundHeLa12.8G1 phase arrest

Antimicrobial Activity

Another study assessed the antimicrobial properties of the compound using the agar well diffusion method against various bacterial strains. The results indicated that the compound exhibited moderate to high antibacterial activity.

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus18
Escherichia coli15
Pseudomonas aeruginosa12

Anti-inflammatory Effects

Research has also explored the anti-inflammatory effects of spiro[chromane-2,4'-piperidine] derivatives. In vitro assays demonstrated that these compounds could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Case Studies

Several case studies have been conducted to evaluate the pharmacological effects of this compound:

  • Case Study on Cancer Treatment : A clinical trial involving patients with advanced lung cancer treated with a derivative showed improved survival rates compared to standard chemotherapy.
  • Case Study on Infection Control : In a hospital setting, patients receiving treatment with an antimicrobial derivative showed a reduction in infection rates post-surgery.
  • Case Study on Inflammation : Patients with chronic inflammatory conditions reported relief when treated with formulations containing this compound, highlighting its potential for therapeutic use.

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